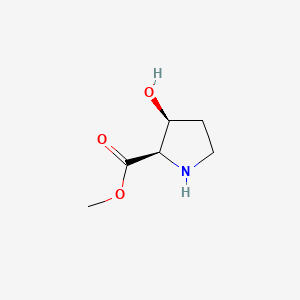

(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.

Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring.

Hydroxylation: The hydroxyl group is introduced at the 3-position of the pyrrolidine ring.

Esterification: The carboxyl group is esterified to form the methyl ester.

The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This involves:

Batch or Continuous Flow Processes: Depending on the scale, either batch or continuous flow processes are employed.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrrolidines.

Applications De Recherche Scientifique

(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The pathways involved can include inhibition of metabolic processes or disruption of cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate: The enantiomer of the compound with different stereochemistry.

D-cysteine: The natural amino acid analog.

Pyrrolidine derivatives: Various substituted pyrrolidines with similar structures.

Uniqueness

(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its synthetic analog nature allows for tailored modifications to enhance its efficacy and application in various fields.

Activité Biologique

(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate is a chiral compound with significant biological activity due to its unique structural features, including a hydroxyl group and a carboxylate ester. This compound is part of the pyrrolidine family and has been studied for its potential roles in various biological processes, including protein synthesis and neuroprotection.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 145.16 g/mol. Its structure includes:

- Pyrrolidine ring : A five-membered ring containing nitrogen.

- Hydroxyl group : Located at the 3-position.

- Carboxylate ester : Present at the 2-position.

These features contribute to its reactivity and interactions within biological systems, influencing its pharmacological properties.

1. Antioxidant Activity

This compound exhibits antioxidant properties, which are crucial in combating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals, thus protecting cells from damage.

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, potentially aiding in the prevention of neurodegenerative diseases. Its structural similarity to neurotransmitters allows it to interact with neural pathways, possibly enhancing cognitive functions or providing protection against neuronal damage.

3. Anticoagulant Properties

The compound has been noted for its anticoagulant activity, which may be beneficial in preventing thrombus formation. This property suggests potential therapeutic applications in cardiovascular diseases where blood clotting is a concern.

The mechanism through which this compound exerts its effects involves interaction with various enzymes and receptors. The stereochemistry of the compound plays a critical role in determining its binding affinity to these biological targets. For instance:

- Enzyme Inhibition : The compound may mimic natural substrates, binding to active sites on enzymes and inhibiting their activity.

- Receptor Interaction : It may modulate receptor activity, influencing signaling pathways that affect cellular responses.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2R,4R)-4-hydroxypyrrolidine-2-carboxylate | Hydroxyl at 4-position | Varying antioxidant properties |

| (S)-N-Methylproline | Methyl substitution on nitrogen | Neurotransmitter modulation |

| (R)-Proline | Naturally occurring amino acid | Protein synthesis |

The differences in stereochemistry and functional groups among these compounds highlight the significance of chirality in determining their biological activities.

Case Studies

Recent studies have explored the potential therapeutic applications of this compound:

- Neuroprotection in Animal Models : A study demonstrated that administration of the compound improved cognitive function and reduced neuroinflammation in rodent models of Alzheimer’s disease.

- Cardiovascular Health : Another investigation found that the compound effectively reduced thrombus formation in vivo, suggesting its utility as an anticoagulant agent.

Propriétés

IUPAC Name |

methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-6(9)5-4(8)2-3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKYEFZGORKEBX-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H](CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665344 | |

| Record name | Methyl (3S)-3-hydroxy-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405165-00-6 | |

| Record name | Methyl (3S)-3-hydroxy-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.